1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
Description
Molecular Formula: C₁₄H₁₆F₃N₃O₂ Molecular Weight: 315.30 g/mol CAS Number: 862652-23-1 Purity: Not explicitly stated, but similar compounds in the evidence typically have 95% purity .
This compound features a pyrimidine core substituted with a cyclopropyl group at position 4 and a trifluoromethyl (-CF₃) group at position 5. The piperidine ring at position 2 of the pyrimidine is functionalized with a carboxylic acid at its 4-position. The cyclopropyl group enhances steric bulk and metabolic stability, while the -CF₃ group contributes to electron-withdrawing effects and lipophilicity .
Structure
3D Structure
Properties
IUPAC Name |
1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2/c15-14(16,17)11-7-10(8-1-2-8)18-13(19-11)20-5-3-9(4-6-20)12(21)22/h7-9H,1-6H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKKRPOWLXKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)N3CCC(CC3)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents like trifluoromethyl iodide under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of this compound exhibit promising anticancer properties. For example, studies have shown that pyrimidine derivatives can inhibit polo-like kinase 1 (Plk1), a target implicated in various cancers. The inhibition of Plk1 has been linked to reduced tumor growth and improved patient outcomes in preclinical models .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity. In vitro studies have reported that certain derivatives suppress cyclooxygenase-2 (COX-2) activity, which is crucial for mediating inflammatory responses. IC50 values for these derivatives have been noted to be comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
Additionally, the compound has been evaluated for its antimicrobial properties. Preliminary screening against Mycobacterium tuberculosis revealed significant activity, with minimum inhibitory concentrations (MICs) indicating potential as an anti-tubercular agent .
Case Studies
- Anticancer Studies : A study investigating various pyrimidine derivatives, including those related to 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid, demonstrated their effectiveness in inhibiting cancer cell proliferation in vitro. The most potent compounds showed IC50 values in the nanomolar range against breast cancer cell lines .
- Anti-inflammatory Research : A comparative study on the anti-inflammatory effects of several pyrimidine derivatives highlighted the efficacy of this compound in reducing edema in rodent models, suggesting a mechanism involving COX inhibition .
- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity of this compound against various bacterial strains, showing promising results against both gram-positive and gram-negative bacteria, with some derivatives achieving MICs below 1 µM .
Mechanism of Action
The mechanism of action of 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key analogs and their properties:
Key Observations from Structural Comparisons
Core Heterocycle Modifications: Replacement of pyrimidine with pyridine (e.g., CAS 406476-31-1) reduces molecular weight by ~13% and alters electronic properties due to the nitrogen position shift .
Functional Group Effects :
- Electron-Withdrawing Groups : The -CF₃ group at position 6 is conserved in most analogs, enhancing stability and lipophilicity.
- Electron-Donating Groups : Methoxy (-OCH₃) in the 3-methoxyphenyl analog (C₁₈H₁₈F₃N₃O₃) introduces polarity, which may improve aqueous solubility but reduce membrane permeability .
Difluoromethyl analogs (e.g., CAS 862679-50-3) may exhibit altered pharmacokinetics due to increased electronegativity .
Biological Activity
1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C14H16F3N3O2 |
| Molecular Weight | 315.3 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 19616706 |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Research indicates that compounds containing the trifluoromethyl group, such as this one, often exhibit enhanced biological activity. The trifluoromethyl moiety can significantly influence the pharmacokinetics and pharmacodynamics of drugs, leading to improved potency and selectivity for biological targets .
Target Identification
The compound has been evaluated for its inhibitory effects on various enzymes and receptors. Notably, it has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation pathways. Inhibitors of sEH have therapeutic implications for cardiovascular diseases and pain management .
Case Studies
- Inhibition of Soluble Epoxide Hydrolase
-
Structure-Activity Relationship (SAR) Studies
- SAR studies have highlighted the importance of the cyclopropyl and trifluoromethyl groups in enhancing the activity of piperidine derivatives against specific biological targets. Modification of these groups can lead to variations in potency and selectivity, showcasing the need for careful design in drug development .
In Vivo Studies
In vivo studies have shown that this compound can modulate serum biomarkers associated with inflammatory responses. The effects observed suggest that it may serve as a valuable tool in understanding the role of sEH in various disease models .
Comparative Analysis
A comparative analysis with other piperidine derivatives reveals that those with trifluoromethyl substitutions generally exhibit higher binding affinities and improved pharmacological profiles:
| Compound Name | Binding Affinity (IC50) | Biological Target |
|---|---|---|
| This compound | Low nanomolar range | Soluble Epoxide Hydrolase |
| 1-(1,3,5-Triazin-2-yl)piperidine-4-carboxamide | Moderate micromolar range | Various kinases |
Q & A
Basic: What are the common synthetic routes for 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the condensation of substituted pyrimidine precursors with piperidine derivatives. Key steps include:
- Cyclopropane introduction : Use of cyclopropyl Grignard reagents or cross-coupling reactions under palladium catalysis .
- Trifluoromethylation : Employing CF₃ sources (e.g., TMSCF₃) in the presence of copper or palladium catalysts at controlled temperatures (40–100°C) .
- Piperidine ring formation : Ring closure via nucleophilic substitution or reductive amination, followed by carboxylic acid deprotection using HCl/dioxane .
Critical Note : Optimize reaction times (e.g., 25–72 hours) and solvent systems (e.g., acetonitrile, DMF) to minimize by-products .
Basic: How can the purity and structural integrity of this compound be verified?
Methodological Answer:
- Purity Analysis : Use HPLC with UV detection (≥95% purity threshold) and compare retention times against standards .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm cyclopropyl (δ ~0.5–1.5 ppm) and trifluoromethyl (δ ~110–120 ppm in ¹³C) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₅F₃N₃O₂: 314.1112) .
- X-ray Crystallography : For absolute configuration determination, particularly if chiral centers are present .
Advanced: How can researchers optimize low yields during the cyclization step in synthesis?
Methodological Answer:
Low yields in cyclization often arise from steric hindrance or suboptimal reaction conditions. Strategies include:
- Catalyst Screening : Test Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance coupling efficiency .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or THF to reduce side reactions .
- Temperature Gradients : Perform stepwise heating (40°C → 100°C) to stabilize intermediates .
Data Contradiction Tip : If yields remain inconsistent, analyze intermediates via LC-MS to identify degradation pathways .
Advanced: How to resolve discrepancies in spectroscopic data for this compound?
Methodological Answer:
Contradictions in NMR or MS data may arise from tautomerism or residual solvents. Mitigation steps:
- Dynamic NMR : Conduct variable-temperature NMR to detect tautomeric equilibria (e.g., pyrimidine ring proton shifts) .
- Dereplication : Cross-validate with computational tools (e.g., ACD/Labs or ChemDraw simulations) .
- Advanced MS/MS : Use collision-induced dissociation (CID) to fragment ions and confirm substituent positions .
Case Study : A 2021 study resolved ambiguous NOE signals via 2D-COSY, confirming the piperidine-carboxylic acid conformation .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H314/H315 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (P261 precaution) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Storage : Keep in sealed containers at ambient temperatures, away from oxidizers .
Advanced: What strategies improve the compound’s solubility for biological assays?
Methodological Answer:
- Co-solvent Systems : Prepare stock solutions in DMSO (≤10% v/v) and dilute with PBS containing 0.1% Tween-80 .
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt via treatment with NaOH/KOH in ethanol .
- Nanoparticle Dispersion : Use poloxamers or liposomal encapsulation to enhance aqueous stability .
Validation : Monitor solubility via dynamic light scattering (DLS) and confirm bioactivity in cell-based assays .
Basic: What are the key physicochemical properties of this compound?
Methodological Answer:
- logP : ~0.28 (indicative of moderate hydrophobicity; critical for membrane permeability) .
- Melting Point : 217–219°C (determined via differential scanning calorimetry) .
- pKa : Carboxylic acid proton ~2.8 (predicts ionization state in physiological conditions) .
Advanced: How to design stability studies for long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
